molecular formula C17H19NO4 B14996443 propyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

propyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B14996443
M. Wt: 301.34 g/mol
InChI Key: CRDVVPPDJUZPSG-UHFFFAOYSA-N
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Description

Propyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that features a furan ring, an indole core, and a propyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the furan ring and the ester group. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The carbonyl group in the indole core can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Propyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which propyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects is largely dependent on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptor Activity: Interacting with cell surface receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Lacks the propyl ester group.

    Propyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Lacks the furan ring.

Uniqueness

Propyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the combination of the furan ring and the indole core, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

propyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C17H19NO4/c1-3-6-22-17(20)16-10(2)15-12(18-16)8-11(9-13(15)19)14-5-4-7-21-14/h4-5,7,11,18H,3,6,8-9H2,1-2H3

InChI Key

CRDVVPPDJUZPSG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C

Origin of Product

United States

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